4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine
Beschreibung
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially designated as 9-Methyl-6-[2-(4-morpholinyl)ethyl]-6H-indolo[2,3-b]quinoxaline, reflecting the hierarchical naming system that prioritizes the indoloquinoxaline core structure. This nomenclature system begins with the identification of the principal heterocyclic framework, the indolo[2,3-b]quinoxaline system, which serves as the foundational scaffold. The numbering system for this fused ring system follows conventional rules where the indole portion occupies positions 1-7 and the quinoxaline portion encompasses positions 8-11, with the fusion occurring between positions 2-3 of the indole and positions 2-3 of the quinoxaline ring.
The Chemical Abstracts Service registry number 637756-59-3 provides unambiguous identification of this specific molecular entity within chemical databases. Alternative systematic names include 6H-Indolo[2,3-b]quinoxaline, 9-methyl-6-[2-(4-morpholinyl)ethyl]- and 4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine, demonstrating the flexibility in naming conventions while maintaining structural accuracy. The monoisotopic mass of 346.179361 daltons provides precise mass spectral identification parameters essential for analytical characterization.
Isomeric considerations for this compound involve multiple structural possibilities arising from different substitution patterns and connectivity arrangements. The 9-methyl substitution on the indole ring can theoretically exist at various positions, though position 9 represents the most stable configuration due to electronic and steric factors. The ethyl linker connecting the indoloquinoxaline core to the morpholine ring creates a flexible tether that allows for conformational diversity. Positional isomers could theoretically exist with morpholine attachment at different carbon positions along the ethyl chain, though the 2-position attachment provides optimal spatial separation between the two heterocyclic systems.
X-ray Crystallographic Analysis of Core Indoloquinoxaline-Morpholine Hybrid Architecture
X-ray crystallographic analysis reveals the three-dimensional molecular architecture of this compound and provides detailed insights into the spatial relationships between constituent heterocyclic systems. The indolo[2,3-b]quinoxaline core adopts a planar configuration characteristic of fused aromatic systems, with minimal deviation from planarity across the tetracyclic framework. This planarity facilitates extensive π-π stacking interactions in the solid state, contributing to the overall stability of the crystalline lattice. The fusion angle between the indole and quinoxaline rings measures approximately 180 degrees, indicating complete coplanarity of the aromatic system.
The morpholine ring adopts its characteristic chair conformation, with the nitrogen and oxygen atoms occupying equatorial positions to minimize steric interactions. The ethyl linker connecting the indoloquinoxaline core to the morpholine ring exhibits an extended conformation in the crystalline state, positioning the morpholine ring approximately 6.8 Angstroms from the centroid of the indoloquinoxaline system. This spatial separation minimizes potential electronic interference between the two heterocyclic components while maintaining sufficient proximity for potential intramolecular interactions.
Crystal packing analysis reveals the formation of π-π stacking arrays typical of planar aromatic systems, with interplanar distances of approximately 3.4 Angstroms between adjacent indoloquinoxaline cores. The morpholine rings project into channels formed by the stacked aromatic systems, creating a complex three-dimensional network stabilized by van der Waals interactions and potential weak hydrogen bonding between morpholine oxygen atoms and aromatic carbon-hydrogen bonds. The 9-methyl substituent occupies a sterically favorable position that does not significantly disrupt the overall planarity of the aromatic system, contributing minimally to crystal packing disruption.
Comparative Structural Analysis with Related Indolo[2,3-b]quinoxaline Derivatives
Comparative structural analysis of this compound with related indolo[2,3-b]quinoxaline derivatives reveals important structure-activity relationships within this chemical family. The compound 4-(3-Indolo[3,2-b]quinoxalin-6-ylpropyl)morpholine, which features a propyl rather than ethyl linker, demonstrates similar overall molecular architecture but exhibits different conformational flexibility due to the extended carbon chain. This structural variation results in increased distance between the indoloquinoxaline core and morpholine ring, potentially affecting electronic communication between the two heterocyclic systems.
Comparison with 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline reveals the influence of different pendant groups on overall molecular properties. The benzyloxy benzyl substituent introduces additional aromatic character and increased molecular rigidity compared to the morpholine ethyl system. This structural difference manifests in altered photophysical properties, with the benzyloxy derivative exhibiting different absorption and emission characteristics due to extended conjugation pathways.
Analysis of 9-bromo-6H-indolo[2,3-b]quinoxaline demonstrates the effects of halogen substitution on the indoloquinoxaline core. The bromine substituent at position 9 introduces significant electronic perturbation compared to the methyl group, resulting in altered reduction potentials and modified reactivity patterns. The molecular weight increase from 298.137 daltons for the bromo derivative to 346.434 daltons for the morpholine ethyl derivative illustrates the substantial structural complexity introduced by the morpholine side chain.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C21H22N4O | 346.434 | Ethyl linker, morpholine ring, 9-methyl substitution |
| 4-(3-Indolo[3,2-b]quinoxalin-6-ylpropyl)morpholine | C21H22N4O | 346.4 | Propyl linker, morpholine ring, no methyl substitution |
| 6-(2-(benzyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline | C29H23N3O | 429.523 | Benzyloxy benzyl group, 9-methyl substitution |
| 9-bromo-6H-indolo[2,3-b]quinoxaline | C14H8BrN3 | 298.137 | Bromine substitution, no side chain |
The thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline derivatives represent structural analogues where the indole ring is replaced by a thiophene-pyrrole fused system. These compounds maintain the quinoxaline core while introducing sulfur heteroatoms, resulting in modified electronic properties and different hydrogen bonding capabilities compared to the nitrogen-rich indoloquinoxaline system. The antimycobacterial activity observed in these thieno derivatives suggests that core heterocycle modifications can significantly impact biological activity while maintaining overall structural similarity.
Electrochemical analysis of related indolo[2,3-b]quinoxaline derivatives reveals reduction potentials ranging from -1.94 to -2.01 volts versus ferrocene/ferrocenium, with structural modifications significantly influencing these values. The presence of electron-donating groups such as the morpholine ethyl substituent tends to shift reduction potentials to more negative values, while electron-withdrawing substituents produce the opposite effect. This electrochemical behavior directly correlates with the electron density distribution across the aromatic system and provides insights into potential redox applications of these compounds.
Eigenschaften
IUPAC Name |
4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c1-15-6-7-19-16(14-15)20-21(23-18-5-3-2-4-17(18)22-20)25(19)9-8-24-10-12-26-13-11-24/h2-7,14H,8-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOHFJAXUJJYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This process proceeds through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . Another method involves the condensation reactions of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would likely include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morph
Biologische Aktivität
4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine is a complex organic compound that features an indoloquinoxaline core linked to a morpholine moiety. This compound has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies and research findings.
- IUPAC Name : 4-[2-(9-methylindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine
- Molecular Formula : C21H22N4O
- Molecular Weight : 346.4 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have assessed the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
These results suggest that the compound has moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's anticancer properties have been explored in various studies focusing on its mechanism of action and effectiveness against specific cancer cell lines. For instance, it has been identified as a potential inhibitor of PKMYT1, a kinase involved in cell cycle regulation and DNA damage response:
- Selectivity : It exhibits a selectivity ratio of over 50-fold against WEE1 kinase, indicating its potential as a targeted therapy for certain cancers .
- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, leading to reduced viability .
Case Studies
- Antimicrobial Assessment : A study evaluated the antimicrobial efficacy of various indoloquinoxaline derivatives, including our compound of interest. The study found that the compound exhibited significant inhibition zones against tested bacterial strains compared to standard antibiotics .
- Cancer Cell Line Testing : Another investigation focused on the effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound led to a marked decrease in cell proliferation and increased apoptosis markers .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds with indoloquinoxaline structures exhibit notable anticancer activity. In particular, derivatives of quinoxaline have shown promising results against various cancer cell lines. For instance, studies have reported that certain quinoxaline derivatives possess IC50 values in the low micromolar range against colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting their potential as effective anticancer agents .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Quinoxaline A | HCT-116 | 1.9 | |
| Quinoxaline B | MCF-7 | 2.3 | |
| Doxorubicin | HCT-116 | 3.23 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Recent studies have demonstrated that certain morpholine derivatives exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, which are critical in the context of tuberculosis and other infections . These findings underscore the relevance of 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine in developing new antimicrobial agents.
Table 2: Antimicrobial Activity of Morpholine Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|---|
| Morpholine A | Mycobacterium smegmatis | 6.25 | |
| Morpholine B | Pseudomonas aeruginosa | 19 |
Neurological Research
The unique structural features of this compound suggest potential applications in neurological research. Compounds with similar indole and quinoxaline moieties have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems . This area of research is particularly relevant for developing treatments for neurodegenerative diseases.
Synthesis and Characterization
The synthesis of this compound typically involves the annulation reaction between indoles and 2-vinylanilines under specific conditions, leading to a complex structure that can be further modified to enhance biological activity. Characterization techniques such as X-ray crystallography and NMR spectroscopy are crucial for confirming the structure and purity of synthesized compounds.
Table 3: Synthetic Routes for this compound
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Annulation | Iodine as catalyst |
| Step 2 | Nucleophilic substitution | One-pot synthesis |
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
The compound is compared to other quinoxaline derivatives and indoloquinoline analogs, focusing on structural features, physicochemical properties, and biological activities. Key comparisons are summarized below:
Structural and Substituent Variations
Physicochemical and Spectral Properties
- Molecular Weight & Solubility: The target compound’s molecular weight is estimated at ~389.5 g/mol (C21H22N4O), with improved aqueous solubility compared to non-morpholine analogs due to the polar morpholine group . By contrast, 9-methyl-N-pentyl-10H-indolo[3,2-b]quinolin-5- exhibits lower solubility (logP ~4.2 inferred from pentyl chain) .
- Spectroscopic Data: ESI-MS (Electrospray Ionization Mass Spectrometry) for indoloquinoline analogs (e.g., m/z 318 [M<sup>+</sup>], 319 [M+1]) suggests similar fragmentation patterns for the target compound . HIRES-MS data (e.g., m/z 318.1961 observed vs. 318.1970 calculated) highlights precision in structural confirmation for related compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine, and how can reaction yields be optimized?
- Methodological Answer :
- Route 1 : Utilize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for indoloquinoxaline core formation, followed by nucleophilic substitution with morpholine derivatives. Optimize ligand choice (e.g., PCy₃ or PPh₃) and solvent polarity to enhance regioselectivity .
- Route 2 : Employ zinc-amine complexes for diastereoselective synthesis, as demonstrated in morpholine-functionalized heterocycles. Adjust stoichiometry (e.g., ZnCl₂:amine ratio) and reaction time to improve yield (e.g., up to 72% yield reported in analogous systems) .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradients) and validate purity via HPLC (retention time: ~1.97 min in C18 columns under acetonitrile/water gradients) .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for indoloquinoxaline protons (δ 7.2–8.5 ppm) and morpholine ethyl linkage (δ 2.5–3.5 ppm) .
- IR : Confirm carbonyl absence (no peaks ~1700 cm⁻¹) to rule out oxidation byproducts .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of morpholine moiety at m/z ~155) .
Advanced Research Questions
Q. How does the electronic environment of the indoloquinoxaline core influence the compound’s biological activity?
- Methodological Answer :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions. The electron-deficient quinoxaline ring may enhance π-π stacking with DNA or enzyme active sites .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the 9-methyl position (e.g., -Cl, -OCH₃) and compare IC₅₀ values in enzyme inhibition assays (e.g., antimicrobial or kinase targets) .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer :
- Assay Standardization :
- Use identical cell lines (e.g., HCT-116 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) across studies.
- Control solvent effects (e.g., DMSO concentration ≤0.1%) to avoid false positives .
- Metabolite Profiling : Employ LC-MS/MS to detect degradation products (e.g., morpholine ring cleavage under acidic conditions) that may confound activity results .
Q. How can stress testing (e.g., pH, temperature) elucidate degradation pathways?
- Methodological Answer :
- Forced Degradation :
- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 48 hours. Monitor via HPLC for new peaks (e.g., indoloquinoxaline hydrolysis products) .
- Oxidative stress : Treat with 3% H₂O₂ and analyze for sulfoxide or N-oxide derivatives via HRMS .
- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
